molecular formula C16H16N4O3S B2587464 N'-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide CAS No. 328263-31-6

N'-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide

Cat. No.: B2587464
CAS No.: 328263-31-6
M. Wt: 344.39
InChI Key: NGVBDAMGXJVKGZ-GZTJUZNOSA-N
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Description

N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C16H16N4O3S. It is characterized by the presence of a thiophene ring, a nitro group, and a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide typically involves the condensation of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde with thiophene-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, pyrrolidine moiety, and thiophene ring may contribute to its binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]benzohydrazide
  • N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]furan-2-carbohydrazide
  • N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]pyrrole-2-carbohydrazide

Uniqueness

N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that contain benzene, furan, or pyrrole rings. The combination of the nitro group and pyrrolidine moiety also contributes to its unique chemical reactivity and potential biological activity .

Properties

IUPAC Name

N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-16(15-4-3-9-24-15)18-17-11-12-5-6-13(14(10-12)20(22)23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2,(H,18,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVBDAMGXJVKGZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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